1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide
Description
1-Benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a benzyl group at position 1, a benzyloxy substituent at position 3, and a 2,4-dimethoxyphenyl moiety attached via the carboxamide group. Its structural complexity, with multiple aromatic and electron-donating groups, influences both its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-benzyl-N-(2,4-dimethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-31-21-13-14-23(24(15-21)32-2)27-25(30)22-17-29(16-19-9-5-3-6-10-19)28-26(22)33-18-20-11-7-4-8-12-20/h3-15,17H,16,18H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBFGSANUHGMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzyl and benzyloxy groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the carboxamide group: This step might involve the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations :
Antioxidant and Anti-Inflammatory Activity
Pyrazole carboxamides with para-methoxy (e.g., compound 4c in ) or nitro groups (e.g., 4e) exhibit significant antioxidant and anti-inflammatory activity, with IC50 values comparable to ascorbic acid and diclofenac standards . For example:
- 4c (4-methoxyphenyl derivative) : Showed 78% inhibition in DPPH radical scavenging at 100 µg/mL, close to the standard (82%) .
- 4e (4-nitrophenyl derivative) : Demonstrated 75% anti-inflammatory activity in carrageenan-induced edema models .
The 2,4-dimethoxyphenyl group in the target compound may enhance antioxidant activity due to the electron-donating methoxy groups, which stabilize free radical intermediates.
Receptor-Binding Potential
Pyrazole carboxamides are known to interact with cannabinoid receptors. For instance, a structurally related compound (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) acts as a potent CB1 antagonist (IC50 = 0.139 nM) . The 2,4-dimethoxyphenyl group in the target compound may similarly influence receptor affinity, though specific data are unavailable.
Physicochemical and Spectroscopic Properties
Spectroscopic Trends (IR and NMR)
- IR Spectroscopy : All analogues show characteristic C=O stretches near 1620–1670 cm⁻¹ (carboxamide) and C=N stretches at 1520–1580 cm⁻¹ (pyrazole ring) . Methoxy groups exhibit C-O stretches at ~2800 cm⁻¹, while sulfonamides (e.g., 4-sulfamoylphenethyl derivative) show S=O stretches near 1350 cm⁻¹ .
- 1H NMR : The 2,4-dimethoxyphenyl group would display two singlet peaks for methoxy protons at ~3.8–3.9 ppm, distinct from the deshielded aromatic protons in chloro or fluoro derivatives .
Solubility and Stability
- Methoxy Groups: Enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated derivatives .
- Hydrolytic Stability : Benzyloxy groups may confer resistance to hydrolysis under physiological conditions, unlike ester-linked analogues .
Biological Activity
1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide is a member of the pyrazole derivative family, known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and metabolic disorders, due to its unique structural features which allow it to interact with various biological targets.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring substituted with benzyl, benzyloxy, and dimethoxyphenyl groups. These functional groups contribute to its chemical reactivity and biological interactions.
Molecular Formula
- Chemical Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 325.37 g/mol
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound can modulate receptor activity on cell membranes, influencing signal transduction pathways.
- Autophagy Regulation : Studies have shown that related pyrazole derivatives can enhance autophagy while disrupting autophagic flux under certain conditions, which is crucial for cancer cell survival .
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-benzyl-3-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide have demonstrated significant antiproliferative effects against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | < 10 |
| Pancreatic Cancer | PANC-1 | < 5 |
| Colorectal Cancer | HCT116 | < 15 |
| Liver Cancer | HepG2 | < 20 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Autophagy Modulation
Research indicates that certain pyrazole derivatives can enhance basal autophagy levels while impairing autophagic flux under nutrient-deprived conditions. This dual action may provide a therapeutic advantage by selectively targeting cancer cells that rely on autophagy for survival in harsh tumor microenvironments .
Case Studies
- Study on MIA PaCa-2 Cells : A study evaluating the effects of pyrazole derivatives on MIA PaCa-2 pancreatic cancer cells revealed that these compounds reduced mTORC1 activity and increased autophagy levels. This suggests a potential mechanism for their anticancer effects .
- In Vivo Studies : In vivo models have shown that similar compounds exhibit significant tumor growth inhibition in xenograft models, further supporting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
